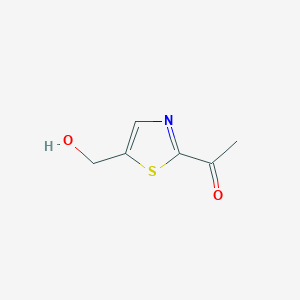
Thiazole, 2,5-dibromo-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, also known as 1,3-thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole family, which includes imidazoles and oxazoles. Thiazole’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Interestingly, thiazole is a parent compound for various chemical derivatives, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. It even plays a crucial role in Vitamin B1 (thiamine), which aids in energy release during metabolism and supports the normal functioning of the nervous system .
Vorbereitungsmethoden
The synthesis of Thiazole, 2,5-dibromo-4-(1-methylethyl)- involves several steps. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. Here are the key steps:
- Combine anhydrous benzene with thiourea and powdered 2,5-dichlorothien-3-yl ethanone.
- Heat the mixture in a water bath.
- Add a benzene solution of chloroacetone and reflux for 30 minutes.
- Separate the layers, discard the upper reddish liquid, and make the lower layer alkaline with sodium hydroxide.
- Extract the alkaline solution with ether and dry it using anhydrous sodium sulfate.
- Filter, perform atmospheric distillation, and collect the fraction boiling at 140–150°C.
- Re-distill the collected material to obtain Thiazole, 2,5-dibromo-4-(1-methylethyl)- with a boiling point of 143–145°C .
Analyse Chemischer Reaktionen
Thiazoles participate in various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. Common reagents include halogens, acids, and bases. Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Thiazoles find applications in diverse fields:
Antimicrobial: Sulfathiazole
Antiretroviral: Ritonavir
Antifungal: Abafungin
Antineoplastic: Bleomycin, Tiazofurin These compounds demonstrate potent biological activities.
Wirkmechanismus
The exact mechanism by which Thiazole, 2,5-dibromo-4-(1-methylethyl)- exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Thiazoles share structural similarities with other azoles, such as 2-methyl-4-(1-methylethyl)-thiazole and 4-methyl-2-(1-methylethyl)-thiazole. the unique bromine substitution pattern in Thiazole, 2,5-dibromo-4-(1-methylethyl)- sets it apart from its counterparts .
Eigenschaften
CAS-Nummer |
1314357-17-9 |
|---|---|
Molekularformel |
C6H7Br2NS |
Molekulargewicht |
285.00 g/mol |
IUPAC-Name |
2,5-dibromo-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3 |
InChI-Schlüssel |
GWTPSENJWBIAKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(SC(=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)





![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)




![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)


